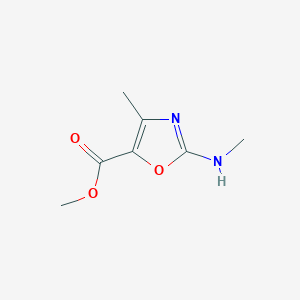

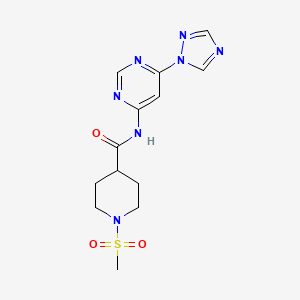

![molecular formula C23H25FN4O4S B2801883 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021215-00-8](/img/structure/B2801883.png)

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is part of a series of compounds that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . The exact synthesis process is not detailed in the available sources.Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups including a dioxidotetrahydrothiophenyl group, a fluorophenyl group, a methyl group, a tetrahydrofuran-2-ylmethyl group, and a pyrazolo[3,4-b]pyridine-4-carboxamide group . The exact structure is not provided in the available sources.科学的研究の応用

Synthesis and Characterization

Research often focuses on the synthesis and detailed characterization of novel compounds. For instance, McLaughlin et al. (2016) described the synthesis, identification, and extensive analytical characterization (including chromatographic, spectroscopic, and mass spectrometric techniques) of a new 'research chemical' closely related to synthetic cannabinoids, emphasizing the importance of accurate identification and potential pharmacological exploration of novel compounds McLaughlin et al., 2016.

Antimicrobial and Antitubercular Activities

Another area of application is investigating the antimicrobial and antitubercular activities of novel compounds. Bodige et al. (2020) synthesized a series of novel compounds and evaluated their antitubercular and antibacterial activities, identifying some derivatives as more potent than reference drugs. This study highlights the potential of novel compounds in contributing to the development of new antimicrobial agents Bodige et al., 2020.

Anticonvulsant Activity

Compounds are also evaluated for their potential anticonvulsant activity. Ahsan et al. (2013) synthesized a series of compounds and assessed them for anticonvulsant activity, identifying promising candidates that exhibited significant activity in seizure models. This demonstrates the therapeutic potential of novel heterocyclic compounds in epilepsy treatment Ahsan et al., 2013.

Heterocyclic Synthesis

Compounds with complex structures serve as building blocks in heterocyclic synthesis, contributing to the development of new materials with potential applications in pharmaceuticals and materials science. Harb et al. (2005) focused on the synthesis of new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives, illustrating the utility of pyrazoles in constructing diverse heterocyclic frameworks Harb et al., 2005.

作用機序

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, making it less likely for the cell to fire an action potential.

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. Initial studies suggest that it hasimproved metabolic stability over similar compounds . This could potentially lead to a longer half-life and greater bioavailability, although further studies are needed to confirm these findings.

将来の方向性

The future directions for the research and development of this compound could involve further optimization of the scaffold and head group to improve potency and selectivity for GIRK channels . Additionally, further studies could be conducted to evaluate the compound’s metabolic stability and potential therapeutic applications .

特性

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(oxolan-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN4O4S/c1-14-21-19(23(29)25-12-18-3-2-9-32-18)11-20(15-4-6-16(24)7-5-15)26-22(21)28(27-14)17-8-10-33(30,31)13-17/h4-7,11,17-18H,2-3,8-10,12-13H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCYMIYGBWEWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4CCCO4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

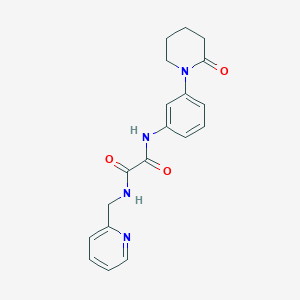

![Tert-butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2801801.png)

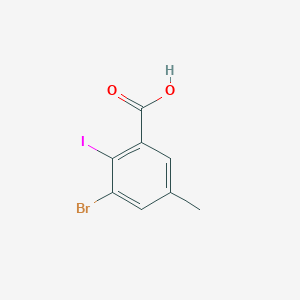

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2801807.png)

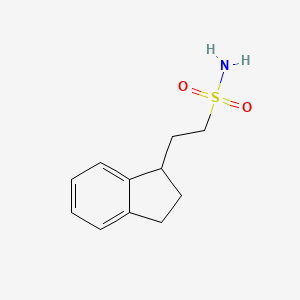

![4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2801810.png)

![3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2801813.png)

![N-[4-(2-chloroacetyl)phenyl]benzamide](/img/structure/B2801814.png)

![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)

![{[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-thio}acetic acid](/img/structure/B2801819.png)

![5-Methyl-3-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2801822.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)furan-2-carboxamide](/img/structure/B2801823.png)